molecular formula C9H10N2O2 B12512934 methyl (2E)-3-(6-aminopyridin-3-yl)prop-2-enoate

methyl (2E)-3-(6-aminopyridin-3-yl)prop-2-enoate

Cat. No.: B12512934
M. Wt: 178.19 g/mol
InChI Key: SIURSMPFFMLOEH-UHFFFAOYSA-N
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Description

Methyl (E)-3-(6-aminopyridin-3-yl)acrylate is an organic compound that belongs to the class of pyridine derivatives. This compound features a pyridine ring substituted with an amino group and an acrylate ester group. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (E)-3-(6-aminopyridin-3-yl)acrylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-aminopyridine and methyl acrylate.

    Reaction Conditions: The reaction is usually carried out under basic conditions to facilitate the nucleophilic addition of the amino group to the acrylate ester. Common bases used include sodium hydroxide or potassium carbonate.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of methyl (E)-3-(6-aminopyridin-3-yl)acrylate may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and yield.

    Automated Purification Systems: Employing automated purification systems to streamline the isolation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-3-(6-aminopyridin-3-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The acrylate ester can be reduced to the corresponding alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or strong nucleophiles like sodium hydride for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce alcohols.

Scientific Research Applications

Methyl (E)-3-(6-aminopyridin-3-yl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor in drug synthesis.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which methyl (E)-3-(6-aminopyridin-3-yl)acrylate exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl (E)-3-(4-aminopyridin-3-yl)acrylate: Similar structure but with the amino group in a different position.

    Ethyl (E)-3-(6-aminopyridin-3-yl)acrylate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl (E)-3-(6-hydroxypyridin-3-yl)acrylate: Similar structure but with a hydroxyl group instead of an amino group.

Uniqueness

Methyl (E)-3-(6-aminopyridin-3-yl)acrylate is unique due to the specific positioning of the amino group on the pyridine ring, which can influence its reactivity and biological activity compared to other similar compounds.

Biological Activity

Methyl (2E)-3-(6-aminopyridin-3-yl)prop-2-enoate, also known as methyl 3-(6-aminopyridin-3-yl)prop-2-enoate, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth review of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

PropertyValue
Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
IUPAC Name methyl 3-(6-aminopyridin-3-yl)prop-2-enoate
InChI Key SIURSMPFFMLOEH-UHFFFAOYSA-N
Canonical SMILES COC(=O)C=CC1=CN=C(C=C1)N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to modulate various biochemical pathways, including:

  • Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, thereby affecting cellular functions.
  • Signal Transduction Pathways : The compound can alter signal transduction pathways, which may lead to changes in gene expression and cellular responses.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of pyridine compounds can inhibit the growth of various bacterial strains, suggesting a potential role in developing new antibiotics .

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies demonstrated that the compound could inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Research highlights its potential as a lead compound for developing novel anticancer agents targeting specific cancer cell lines .

Case Studies

  • Inhibition of MMPs in Osteoarthritis : A study explored the effects of similar compounds on matrix metalloproteinases (MMPs), which are crucial in cartilage degradation during osteoarthritis. The results indicated that these compounds could significantly suppress MMP expression in IL-1β-stimulated chondrocytes, suggesting their potential therapeutic role in managing osteoarthritis .
  • Docking Studies : Molecular docking studies have been conducted to evaluate the binding affinity of this compound with various target proteins. These studies revealed favorable interactions with key enzymes involved in metabolic pathways, supporting its potential as a drug candidate .

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

methyl 3-(6-aminopyridin-3-yl)prop-2-enoate

InChI

InChI=1S/C9H10N2O2/c1-13-9(12)5-3-7-2-4-8(10)11-6-7/h2-6H,1H3,(H2,10,11)

InChI Key

SIURSMPFFMLOEH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CN=C(C=C1)N

Origin of Product

United States

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